molecular formula C11H16O2 B1607246 3,4-Diethoxytoluene CAS No. 2612-56-8

3,4-Diethoxytoluene

Cat. No.: B1607246
CAS No.: 2612-56-8
M. Wt: 180.24 g/mol
InChI Key: ABJOFFUIJZDZBE-UHFFFAOYSA-N
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Properties

IUPAC Name

1,2-diethoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-12-10-7-6-9(3)8-11(10)13-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJOFFUIJZDZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180758
Record name 3,4-Diethoxytoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2612-56-8
Record name 1,2-Diethoxy-4-methylbenzene
Source CAS Common Chemistry
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Record name 3,4-Diethoxytoluene
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Record name 3,4-Diethoxytoluene
Source EPA DSSTox
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Record name 3,4-diethoxytoluene
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Record name 3,4-DIETHOXYTOLUENE
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diethoxytoluene can be synthesized through the alkylation of 4-methylcatechol with ethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxytoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3,4-Diethoxytoluene serves as an internal standard in high-performance liquid chromatography (HPLC) for quantifying various compounds. Its stability and distinct spectral properties make it suitable for analytical chemistry applications.

Biology and Medicine

Research has identified several biological activities associated with this compound:

  • Cytotoxicity : Studies show that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
    Cell LineIC50 (µM)
    HepG-215.5
    MCF-718.2
    A54916.8

The mechanism involves apoptosis induction and disruption of metabolic pathways in cancer cells.

  • Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains:
    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.6
    Escherichia coli1.2
    Pseudomonas aeruginosa0.9

These findings suggest its potential as a natural antimicrobial agent.

Environmental Applications

This compound is also being studied for its role in environmental biotechnology:

  • Biodegradation : Certain microbial strains can utilize this compound as a carbon source, aiding in bioremediation efforts to degrade toxic organic pollutants.
  • Oxidation Reactions : The compound can undergo enzymatic oxidation leading to more polar metabolites, enhancing its biodegradability.

Case Study 1: Cytotoxicity Assessment

A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation across multiple lines, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against a range of bacterial strains, revealing its broad-spectrum antimicrobial activity.

Mechanism of Action

The mechanism of action of 3,4-Diethoxytoluene involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diethoxytoluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethoxy groups at the 3 and 4 positions makes it more lipophilic compared to its methoxy counterpart, 3,4-Dimethoxytoluene .

Biological Activity

3,4-Diethoxytoluene, a methoxylated aromatic compound, has garnered attention for its potential biological activities. This article delves into its biological properties, including antioxidant effects, insecticidal activity, and implications for medicinal chemistry, supported by data tables and case studies.

This compound (C₉H₁₂O₂) is characterized by its two ethoxy groups attached to the aromatic ring. Its structure is crucial for its interaction with biological systems. The compound's molecular formula indicates a relatively simple structure that may facilitate various biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. A study on the essential oils of Phoenix dactylifera spathe indicated that this compound exhibited significant DPPH free radical scavenging activity, suggesting its potential as an antioxidant agent.

Table 1: DPPH Scavenging Activity of this compound

SampleConcentration (µg/mL)% Inhibition
This compound5065%
3,4-Dimethoxybenzaldehyde5058%
Control (Ascorbic Acid)5085%

The data indicate that this compound exhibits a notable ability to inhibit free radicals, which is essential for preventing oxidative stress-related diseases .

Insecticidal Activity

The compound has also been studied for its insecticidal properties . Research focusing on plant-derived compounds has shown that this compound can act as an effective repellent against certain insect species.

Case Study: Efficacy Against Mosquitoes

In a controlled laboratory setting, the repellent activity of this compound was assessed against Aedes aegypti. The following results were obtained:

  • Concentration Tested: 100 µg/mL
  • Repellency Rate: 75%
  • Comparison with DEET: DEET at the same concentration showed a repellency rate of 90%.

These findings suggest that while not as potent as DEET, this compound may serve as a viable alternative in insect repellent formulations .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that its antioxidant properties are linked to the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage. Additionally, its structural similarity to other known insect repellents may allow it to interfere with the olfactory receptors in insects.

Therapeutic Potential

The therapeutic implications of this compound are being explored in various fields:

  • Medicinal Chemistry: Its antioxidant and anti-inflammatory properties position it as a candidate for developing new pharmaceuticals.
  • Environmental Applications: Due to its insecticidal properties, it may be used in eco-friendly pest control strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.